molecular formula C14H19NO4 B4966857 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol

Cat. No. B4966857
M. Wt: 265.30 g/mol
InChI Key: ZLADRTNSAUIYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol, also known as MDBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MDBP belongs to the class of compounds known as phenethylamines, which are known to have diverse biological activities.

Scientific Research Applications

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In pharmacology, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been studied for its effects on the central nervous system and its potential as a drug of abuse. In toxicology, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been studied for its potential toxicity and its effects on the liver and other organs.

Mechanism of Action

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol acts as a potent agonist of the serotonin receptor subtype 2B (5-HT2B). This receptor is known to be involved in the regulation of mood, appetite, and cardiovascular function. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has also been shown to have activity at other serotonin receptors, including 5-HT2A and 5-HT2C. Additionally, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been shown to have activity at the dopamine transporter, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol can increase the release of dopamine and serotonin in the brain. Additionally, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor subtype 2B. However, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol is also known to have potential toxicity and can be difficult to handle due to its high potency.

Future Directions

There are several future directions for research on 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol. One area of interest is the development of new therapeutic applications for 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol, particularly in the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol and its effects on other neurotransmitter systems. Finally, more research is needed to determine the potential toxicity of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol and its effects on other organs in the body.

Synthesis Methods

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol can be synthesized from the reaction of 3-piperidinol with 3,4-methylenedioxyphenyl-2-propanone. The reaction is typically carried out in the presence of a reducing agent and a catalyst. The resulting product is then purified using chromatographic techniques.

properties

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-12-5-10(6-13-14(12)19-9-18-13)7-15-4-2-3-11(16)8-15/h5-6,11,16H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLADRTNSAUIYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-ol

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